
Choline; para-toluene sulfonate
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Overview
Description
Choline; para-toluene sulfonate: is a compound that combines choline, an essential nutrient, with para-toluene sulfonate, a derivative of toluene. Choline is vital for various biological functions, including neurotransmitter synthesis and cell membrane integrity. Para-toluene sulfonate, on the other hand, is known for its role in organic synthesis as a strong acid catalyst. The combination of these two components results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of choline; para-toluene sulfonate typically involves the reaction of choline with para-toluene sulfonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Choline} + \text{para-Toluene Sulfonic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of para-toluene sulfonic acid involves the sulfonation of toluene using concentrated sulfuric acid. The resulting para-toluene sulfonic acid is then purified and reacted with choline to produce this compound. This process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Choline; para-toluene sulfonate can undergo various chemical reactions, including:
Oxidation: The para-toluene sulfonate component can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of para-toluene sulfonate can yield sulfonic acids, while substitution reactions can produce a variety of sulfonate esters .
Scientific Research Applications
Pharmacological Applications
Choline and its derivatives, including para-toluene sulfonate, have been extensively studied for their potential therapeutic effects.
1.1 Antitumor Effects
Recent studies have highlighted the role of choline in suppressing hepatocellular carcinoma (HCC). Research indicates that choline inhibits the progression of HCC by modulating autophagy pathways through the AMPK/mTOR signaling cascade. A study demonstrated that choline supplementation significantly reduced tumor growth in animal models, suggesting a potential therapeutic role in cancer treatment .
1.2 Cognitive Enhancement
Choline supplements are widely recognized for their benefits in cognitive function and memory enhancement. Clinical trials have shown that various forms of choline, including choline bitartrate and choline chloride, effectively raise plasma choline levels and improve cognitive performance in both healthy individuals and those with cognitive impairments .
Table 1: Summary of Clinical Trials on Choline Supplementation
Food Science Applications
Choline is recognized as an essential nutrient in human diets, contributing to various physiological functions including lipid metabolism and neurotransmitter synthesis.
2.1 Nutritional Supplements
Choline; para-toluene sulfonate is utilized as a dietary supplement to ensure adequate intake of this vital nutrient. Studies have shown that supplementation can enhance memory and cognitive function, particularly in populations at risk for deficiency .
Materials Chemistry Applications
This compound also finds application in materials chemistry, particularly in the formation of deep eutectic solvents (DES).
3.1 Deep Eutectic Solvents
Research has demonstrated that combining para-toluene sulfonic acid with choline chloride creates stable deep eutectic solvents suitable for various chemical reactions. These solvents exhibit unique properties such as low volatility and high solubility for organic compounds, making them valuable in organic synthesis and catalysis .
Table 2: Properties of Deep Eutectic Solvents Derived from Choline Chloride and Para-Toluene Sulfonic Acid
Molar Ratio | State at Room Temperature | Application |
---|---|---|
1:1 | Liquid | Organic synthesis |
1:2 | Solid | Catalysis in dehydration reactions |
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antitumor Mechanism Exploration
In a controlled study involving HCC cell lines, researchers administered varying concentrations of choline to assess its impact on tumor cell viability. Results indicated a significant reduction in cell proliferation correlated with increased doses of choline, supporting its role as an adjunct therapy in cancer treatment .
Case Study 2: Eutectic Solvent Formation
A study explored the synthesis of calcium phosphate nanoparticles using deep eutectic solvents derived from choline chloride and para-toluene sulfonic acid. The resulting nanoparticles exhibited enhanced biocompatibility and potential for use in biomedical applications such as bone regeneration .
Mechanism of Action
The mechanism of action of choline; para-toluene sulfonate involves the interaction of choline with cellular components. Choline is a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It also plays a role in lipid metabolism and cell membrane integrity. Para-toluene sulfonate acts as a catalyst in chemical reactions, facilitating the formation of various products by lowering the activation energy required for the reactions .
Comparison with Similar Compounds
Benzenesulfonic Acid: Similar to para-toluene sulfonate, benzenesulfonic acid is used as a catalyst in organic synthesis.
Sulfanilic Acid: Another sulfonic acid derivative with applications in dye production and organic synthesis.
Toluene-4-sulfonic Acid: A closely related compound with similar catalytic properties
Uniqueness: Choline; para-toluene sulfonate is unique due to the combination of choline’s biological significance and para-toluene sulfonate’s catalytic properties. This dual functionality makes it valuable in both scientific research and industrial applications.
Biological Activity
Choline; para-toluene sulfonate (CAS 55357-38-5) is a compound that combines the essential nutrient choline with para-toluene sulfonate. This article provides an overview of its biological activity, including its physiological roles, mechanisms of action, and relevant research findings.
Overview of Choline
Choline is a vital nutrient that plays significant roles in various biological processes, including:
- Cell Membrane Integrity : Choline is a precursor to phosphatidylcholine, a major component of cell membranes.
- Neurotransmission : It is involved in the synthesis of acetylcholine, a neurotransmitter critical for muscle control and cognitive functions.
- Methylation Reactions : Choline contributes to methyl group transfers, influencing gene expression and lipid metabolism.
Structure and Properties
This compound features a sulfonate group that may enhance its solubility and bioavailability compared to choline alone. The structural formula can be represented as:
Physiological Roles
- Transport Mechanisms : Choline uptake in bacteria occurs through specific transport systems that can be influenced by environmental conditions such as osmolarity. For example, increased osmolarity can inhibit choline uptake while promoting glycine betaine transport .
- Enzymatic Conversion : The conversion of choline to glycine betaine involves enzymes such as choline dehydrogenase and betaine-aldehyde dehydrogenase. These enzymes facilitate the metabolic pathways that support bacterial survival in high-salt environments .
Case Studies
- Choline Utilization in Rhizobia : A study focused on various Rhizobium species demonstrated their ability to metabolize choline effectively, contributing to their competitiveness in the rhizosphere. The presence of specific genes encoding for choline-utilizing enzymes was identified, indicating a well-adapted metabolic pathway .
- Biodegradation Studies : Research on Pantoea agglomerans revealed that under optimal osmolarity (0.6 M), the strain could achieve up to 80% biodegradation of choline NTF2, producing significant amounts of exopolysaccharides (EPS) with notable emulsifying activities . This highlights the compound's potential environmental applications.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H22NO4S+ |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1 |
InChI Key |
DVGVMQVOCJNXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)CCO |
Origin of Product |
United States |
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